(3-Azepan-1-ylbutyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(6-7-11)12-8-4-2-3-5-9-12/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILBNNCZOYVSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azepan 1 Ylbutyl Amine and Its Derivatives
Strategic Approaches to Azepane Ring System Construction
The synthesis of the azepane ring, a seven-membered nitrogen heterocycle, presents unique challenges due to unfavorable entropic factors and potential transannular strain. numberanalytics.combritannica.com Consequently, a variety of specialized synthetic strategies have been developed. These can be broadly categorized into cyclization protocols and ring-expansion reactions. researchgate.net
Cyclization Protocols for Seven-Membered Nitrogen Heterocycles
The direct formation of the azepane ring often relies on intramolecular cyclization reactions. These methods involve the formation of a carbon-nitrogen bond to close the seven-membered ring. Several approaches have proven effective:
Intramolecular Reductive Amination: This powerful technique involves the cyclization of a precursor containing both an amine and a carbonyl group (or a masked carbonyl). The intramolecular reaction forms a cyclic imine or enamine, which is then reduced in situ to the azepane. nih.govresearchgate.net This method has been successfully applied in the synthesis of various polyhydroxyazepanes. nih.gov For instance, the intramolecular reductive amination of an amino-aldehyde derived from a sugar precursor can afford the desired azepane structure. nih.gov
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of various ring sizes, including azepanes. nih.gov This reaction utilizes a ruthenium or molybdenum catalyst to form a double bond within a diene precursor, effectively closing the ring. Subsequent reduction of the double bond yields the saturated azepane scaffold.
Silyl (B83357) Aza-Prins Cyclization: A newer methodology for constructing tetrahydroazepines involves the silyl aza-Prins cyclization. This reaction, often mediated by iron(III) salts, combines an aza-Prins cyclization with a Peterson-type elimination to form the seven-membered ring in a single step. acs.orgcsic.es
Intramolecular Nucleophilic Substitution: This classic method involves the reaction of a nitrogen nucleophile with an electrophilic carbon center within the same molecule to form the C-N bond and close the ring. numberanalytics.com
A summary of key cyclization protocols is presented in the table below.
| Cyclization Protocol | Key Features | Catalyst/Reagent Examples |
| Intramolecular Reductive Amination | Forms a cyclic imine intermediate, followed by reduction. | NaBH(OAc)₃, H₂/Pd-C |
| Ring-Closing Metathesis | Forms a C=C bond to close the ring. | Grubbs' catalyst, Schrock's catalyst |
| Silyl Aza-Prins Cyclization | Combines aza-Prins cyclization and Peterson elimination. | Iron(III) salts (e.g., FeCl₃, FeBr₃) |
| Intramolecular Nucleophilic Substitution | A nitrogen nucleophile attacks an intramolecular electrophile. | Base (e.g., K₂CO₃, Et₃N) |
Ring-Expansion Reactions for Azepane Scaffolds
An alternative to direct cyclization is the expansion of a smaller, more readily available ring system, such as a pyrrolidine (B122466) or piperidine (B6355638). researchgate.net These methods often leverage the release of ring strain as a driving force.
Tandem Staudinger-Aza-Wittig Reaction: This sequence can be used to expand a six-membered ring containing an azide (B81097) group into a seven-membered azepane. nih.gov
Rearrangement of Bicyclic Intermediates: Ring expansion can be achieved through the rearrangement of bicyclic systems. For example, the reaction of N-Boc-protected cyclic enamines with dihalocarbenes produces bicyclic intermediates that can undergo reductive amination, triggering a ring-enlargement to yield functionalized azepanes. rsc.orgrsc.org Another approach involves the ring expansion of trifluoromethyl pyrrolidines to synthesize α-trifluoromethyl azepanes. researchgate.net
Formation of the Alkyl Chain and Terminal Amine Moiety
Once the azepane core is established, the focus shifts to the construction of the (3-aminobutyl) side chain. This involves the formation of new carbon-nitrogen bonds.
Carbon-Nitrogen Bond Forming Reactions
The introduction of the terminal amine is a critical step and is typically achieved through well-established C-N bond forming reactions. tcichemicals.comacs.org
Reductive amination is a widely used and versatile method for forming C-N bonds. researchgate.netbohrium.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of synthesizing (3-Azepan-1-ylbutyl)amine, this could involve the reaction of azepane with a suitable keto-amine precursor. The use of imine reductases (IREDs) offers a biocatalytic approach to this transformation, often with high enantioselectivity. researchgate.netbohrium.com An iron complex, Fe(CO)₄(IMes), has also been shown to be an efficient catalyst for the reductive amination of carbonyl derivatives with ω-amino fatty acids to form various cyclic amines, including azepanes. researchgate.net
A general scheme for reductive amination is shown below.
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| Aldehyde/Ketone | Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Substituted Amine |
A common and straightforward method for attaching the butylamine (B146782) side chain is through nucleophilic substitution. researchgate.netrsc.orgbohrium.com This involves the reaction of azepane, acting as a nucleophile, with a halogenated butylamine derivative where the amine group is suitably protected. biorxiv.orglibretexts.org For example, azepane can be reacted with a 4-bromobutyl-phthalimide, followed by deprotection of the phthalimide (B116566) group to reveal the primary amine. biorxiv.org A novel method for synthesizing amine-substituted indole (B1671886) [3,4-b] azepine derivatives involves in-situ chlorination followed by nucleophilic substitution with respective amines. tandfonline.comfigshare.com
The table below summarizes the key reactants in this approach.
| Azepane Derivative | Halogenated Precursor Example | Protecting Group |
| Azepane | 2-(4-bromobutyl)isoindoline-1,3-dione | Phthalimide |
| Azepane | 1,5-dichloro azepino[3,4-b] indole | - |
Transition Metal-Catalyzed Aminations
Transition metal-catalyzed amination reactions represent a powerful tool for the construction of C-N bonds, offering high efficiency and broad substrate scope. acs.org These methods are particularly relevant for the synthesis of complex amines like this compound. Key strategies include the hydroamination of alkenes and cross-coupling reactions.
The direct hydroamination of an unsaturated precursor, such as 1-amino-but-3-ene, with azepane catalyzed by transition metals like iridium or rhodium, presents an atom-economical route to the target molecule. acs.org For instance, iridium complexes combined with specific phosphine (B1218219) ligands have shown high activity for the hydroamination of alkenes with anilines and other amines. acs.org Similarly, rhodium-catalyzed hydroamination of allylic amines can be employed to construct vicinal diamines, a structural motif related to the target compound. nih.gov
Another prominent approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction could be envisioned for the final step in the synthesis, coupling azepane with a suitable 4-halobutyl-amine derivative, where the primary amine is protected. The choice of phosphine ligand (e.g., DPEphos) is critical for achieving high yields and selectivity. organic-chemistry.org
| Catalyst System | Reaction Type | Potential Application | Reference |
| [Ir(coe)₂Cl]₂ / DTBM-Segphos | Asymmetric Hydroamination | Reaction of an aniline (B41778) with a bicyclic alkene | acs.org |
| Pd(OAc)₂ / O₂ / Pyridine | Aerobic Allylic Amination | Aminopalladation of an alkene | acs.org |
| Ti(OtBu)₄ / (R)-BINOL | Ring-opening of Aziridines | Synthesis of 1,2-diamines | rsc.org |
| Copper(I) / 2,2′-bipyridine | C-N Cross-Coupling | Synthesis of substituted triazines from dibromoalkenes | acs.org |
Direct C-H Amination Methodologies
Direct C-H amination has emerged as a transformative strategy in organic synthesis, allowing for the formation of C-N bonds by activating otherwise inert C-H bonds, thus streamlining synthetic routes. nih.gov These methods bypass the need for pre-functionalized starting materials, enhancing atom economy. nih.govacsgcipr.org
For the synthesis of this compound, a hypothetical C-H amination could involve the direct coupling of azepane with a butylamine derivative. Photoredox catalysis, using organic dyes like acridinium (B8443388) salts, has been successfully employed for the C-H amination of arenes with primary amines under an aerobic atmosphere. nih.gov While typically applied to arenes, extensions to aliphatic C-H bonds are a current area of intense research.
Rhodium-catalyzed C-H amination is another powerful technique, often used for intramolecular reactions to form heterocyclic structures. acsgcipr.orgnih.govacs.org For instance, sulfamate (B1201201) esters derived from simple alcohols can undergo intramolecular C-H insertion catalyzed by dirhodium complexes to produce protected 1,2-diamines. acs.org A similar intermolecular strategy could be envisioned, where a rhodium nitrenoid generated from an appropriate nitrogen source inserts into a C-H bond of a butyl chain, followed by reaction with azepane. Radical-mediated C-H aminations, for example using N-chloroamines under UV photolysis, also provide a pathway for the direct formation of C-N bonds. whiterose.ac.ukresearchgate.net
| Method | Catalyst/Reagent | Key Features | Potential Application | Reference |
| Photoredox Catalysis | Acridinium Photoredox Catalyst | Mild conditions, aerobic atmosphere, broad amine scope. | Direct coupling of an amine with a C-H bond. | nih.gov |
| Rhodium Catalysis | Dirhodium(II) catalysts | High selectivity for C-H insertion, access to complex amines. | Intramolecular synthesis of diamine precursors. | nih.govacs.org |
| Radical-mediated Amination | N-Chloroamines, UV light | Metal-free conditions, good functional group tolerance. | Intramolecular cyclization or intermolecular amination. | whiterose.ac.ukresearchgate.net |
Functional Group Interconversions for Amine Installation
Functional group interconversions (FGIs) are fundamental operations in multi-step synthesis, allowing for the strategic introduction of amine functionalities from more stable or readily available precursors. solubilityofthings.comalmerja.com
The primary amine in this compound can be installed via several reliable FGI methods:
Reduction of a Nitrile: A common strategy involves the nucleophilic substitution of a 4-halo-1-nitrile with azepane, followed by the reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the primary amine.
Reduction of an Amide: An amide can serve as a stable precursor to the amine. almerja.com For instance, a carboxylic acid derivative could be coupled with ammonia (B1221849) to form a primary amide, which is subsequently reduced.
Reduction of an Azide: The azide group is an excellent precursor for a primary amine. ub.edu A 4-azidobutyl derivative can be reacted with azepane, and the resulting azide can be reduced chemoselectively using reagents like H₂/Pd-C or Staudinger reaction conditions (PPh₃, H₂O).
Reductive Amination: This powerful method involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. organic-chemistry.orgalmerja.com For example, a ketone precursor, 4-(azepan-1-yl)butan-2-one, could be subjected to reductive amination with ammonia or a surrogate to install the primary amine at the C3 position.
The azepane ring itself can be constructed through FGIs, such as the intramolecular reductive amination of an amino-aldehyde or the cyclization of an amine with a dihaloalkane.
Total Synthesis of this compound
A practical and direct total synthesis of this compound can be achieved starting from commercially available materials, employing a Gabriel synthesis approach for the introduction of the primary amine.
A reported synthesis for a closely related precursor, 2-(4-(azepan-1-yl)butyl)isoindoline-1,3-dione, provides a clear pathway. biorxiv.org The synthesis commences with the alkylation of azepane with 2-(4-bromobutyl)isoindoline-1,3-dione. This reaction proceeds efficiently in the presence of a base such as triethylamine (B128534) (NEt₃) to yield the phthalimide-protected intermediate. biorxiv.org
The final step to obtain this compound involves the deprotection of the phthalimide group. This is typically accomplished by treatment with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, which cleaves the phthaloyl group to release the free primary amine.
Synthetic Scheme:
Step 1: N-Alkylation of Azepane
Reactants: 2-(4-bromobutyl)isoindoline-1,3-dione, Azepane, Triethylamine
Product: 2-(4-(azepan-1-yl)butyl)isoindoline-1,3-dione
Description: The secondary amine of azepane acts as a nucleophile, displacing the bromide from the butyl chain of the phthalimide derivative. The reaction was reported to yield 67% of the product. biorxiv.org
Step 2: Deprotection (Hydrazinolysis)
Reactant: 2-(4-(azepan-1-yl)butyl)isoindoline-1,3-dione, Hydrazine hydrate
Product: this compound
Description: Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide (B32825) byproduct and liberating the desired primary amine.
Stereoselective Synthesis of Enantiopure this compound Analogues
The carbon atom at position 3 of the butyl chain in this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes is crucial for accessing enantiomerically pure analogues, which is often a requirement for pharmacologically active compounds. osi.lvbeilstein-journals.org
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
One effective strategy for synthesizing chiral amines is the use of N-tert-butanesulfinamide (Ellman's auxiliary). osi.lv A ketone precursor, such as 1-(azepan-1-yl)butan-2-one, could be condensed with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinylketimine. Diastereoselective reduction of this imine, for example with sodium borohydride, would yield the protected chiral amine. Subsequent removal of the sulfinyl group under acidic conditions would afford the enantiopure this compound analogue.
Another well-established method involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An oxazolidinone can be acylated with a butanoic acid derivative. The resulting chiral imide can then be subjected to diastereoselective transformations, such as α-amination using electrophilic nitrogen sources, to install the amine functionality with high stereocontrol.
| Chiral Auxiliary | Key Intermediate | Transformation | Reference |
| N-tert-Butanesulfinamide | Chiral N-sulfinylketimine | Diastereoselective reduction | osi.lv |
| Evans Oxazolidinone | Chiral N-acyl oxazolidinone | Diastereoselective alkylation or amination | wikipedia.org |
| SAMP/RAMP Hydrazones | Chiral hydrazone | Diastereoselective α-alkylation | bath.ac.uk |
Asymmetric Catalysis for Amine Synthesis
Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgru.nl
A primary method is the asymmetric hydrogenation of a prochiral imine or enamine. acs.org A precursor ketone, 1-(azepan-1-yl)butan-2-one, could be converted into an N-aryl or N-benzyl imine. The asymmetric hydrogenation of this imine using a chiral transition-metal catalyst, such as an iridium or rhodium complex with a chiral phosphine ligand (e.g., BINAP derivatives), would produce the chiral secondary amine. acs.org Subsequent deprotection of the N-substituent would yield the enantiopure primary amine.
Alternatively, organocatalysis provides a metal-free approach. beilstein-journals.org Chiral phosphoric acids, for instance, can catalyze the asymmetric reduction of imines or the allylation of imines to furnish chiral homoallylic amines, which can then be converted to the target structure. beilstein-journals.org For example, a chiral BINOL-derived phosphoric acid could catalyze the reaction of an imine with an allylating agent to create a chiral center. beilstein-journals.org
Sustainable and Green Synthetic Routes for Amine Compounds
The development of sustainable and environmentally friendly synthetic routes for producing amine compounds is a rapidly advancing field in modern chemistry. researchgate.netrsc.org Traditional methods for amine synthesis often rely on stoichiometric reagents and harsh reaction conditions, which can lead to significant waste and environmental impact. rsc.org In contrast, green chemistry approaches prioritize the use of renewable resources, atom economy, and the reduction of hazardous substances. rsc.orgrug.nl The shift towards sustainability involves creating waste-free catalytic routes that transform renewable starting materials into valuable amine products. rsc.org This transition is driven by the need to lessen the chemical industry's dependence on fossil fuels and to align with the principles of a circular economy. researchgate.netacs.org The catalytic amination of biomass-derived oxygenates, such as alcohols, aldehydes, and ketones, is a particularly promising strategy, as it offers a more direct and atom-efficient pathway to amines compared to conventional methods. researchgate.net
The cornerstone of green amine synthesis lies in the development of efficient and selective catalysts that can operate under mild, environmentally benign conditions. researchgate.net Research has focused on both homogeneous and heterogeneous catalytic systems to facilitate transformations like reductive amination and N-alkylation via the "hydrogen borrowing" methodology. rsc.orgrug.nl The "hydrogen borrowing" strategy is a notably waste-free alternative for creating N-alkylated amines; it begins with the catalyst dehydrogenating an alcohol, followed by the reaction of the resulting carbonyl compound with an amine to form an imine, which is then reduced. rsc.orgrug.nl
A variety of transition and noble metals have been investigated for their catalytic activity in amination reactions. Metals such as Ruthenium (Ru), Palladium (Pd), Rhodium (Rh), Nickel (Ni), and Platinum (Pt) have shown significant promise. mdpi.com For instance, Ru-based homogeneous catalysts have been effective in the amination of ethylene (B1197577) glycol. acs.org Heterogeneous catalysts, which involve supporting metal nanoparticles on materials like alumina (B75360) (Al2O3), carbon, or ceria-zirconia, are often preferred for their ease of separation and recyclability, which are key aspects of sustainable processes. researchgate.netmdpi.commdpi.com For example, Pd/C and Rh/C have been used in the reductive amination of phenolics, while Pt supported on ceria-zirconia has proven efficient for the hydrogenation of oximes to primary amines under ambient conditions. mdpi.commdpi.com The choice of metal and support material can significantly influence the reaction's selectivity and efficiency. mdpi.com
Table 1: Catalysts for Environmentally Benign Amine Synthesis
| Catalyst System | Catalyst Type | Reaction | Key Findings | Source |
|---|---|---|---|---|
| Ru-PNP complex | Homogeneous | Amination of Ethylene Glycol | Effective for producing amines from biomass-derived diols. | acs.org |
| Pd/C and Rh/C | Heterogeneous | Reductive Amination of Phenols | High activity for hydrogen activation; product distribution depends on the metal. | mdpi.com |
| Ni/Al2O3-SiO2 | Heterogeneous | Amination of Isosorbide | Demonstrates the use of non-noble metal catalysts for bio-based substrates. | rug.nl |
| 1% Pt/CeO2-ZrO2 | Heterogeneous | Hydrogenation of Oximes | Enables selective synthesis of primary amines at ambient temperature and pressure. | mdpi.com |
A fundamental principle of green chemistry is the use of renewable starting materials instead of finite petrochemicals. rsc.org Biomass, including lignocellulose, carbohydrates, triglycerides (oils and fats), chitin, and proteins, represents a vast and varied source of renewable feedstocks for chemical synthesis. rsc.orgrsc.orgrsc.org These raw materials can be processed to yield platform molecules—such as alcohols, aldehydes, ketones, and organic acids—which serve as building blocks for a wide range of chemicals, including amines. researchgate.netacs.org
The conversion of these biomass-derived oxygenates into amines is a key strategy for producing value-added, bio-based chemicals. researchgate.netacs.org For example:
Lignocellulose , a major component of plant biomass, can be broken down into sugars and lignin (B12514952). The sugars can be converted to alcohols like ethylene glycol, while lignin provides a source of renewable aromatic compounds like phenols, both of which can be aminated. rsc.orgacs.orgmdpi.com
Triglycerides from waste cooking oils are being explored as a feedstock for the chemical industry. rsc.org
Specific platform molecules like lactic acid (derivable from carbohydrates) and glycerol (a byproduct of biodiesel production) can be transformed into amino acids through catalytic amination. hep.com.cn
Even complex bio-derived molecules like L-phenylalanine can be converted to valuable amines like benzylamine (B48309) through engineered multi-step enzyme cascades in microorganisms. nih.gov
This approach not only reduces reliance on fossil fuels but also offers the potential to create novel molecules and pathways that are more energy-efficient and generate less waste. rsc.org
Table 2: Renewable Feedstocks for Amine Synthesis
| Feedstock Class | Derived Platform Molecule(s) | Resulting Amine/Nitrogen Compound | Source |
|---|---|---|---|
| Lignocellulose | Phenols, Vanillin | Secondary Amines, Aromatic Amines | rsc.orgmdpi.com |
| Carbohydrates | Ethylene Glycol, Isosorbide, Lactic Acid | Monoamines, Diamines, Amino Acids | rug.nlacs.orghep.com.cn |
| Amino Acids | L-phenylalanine | Benzylamine | nih.gov |
| Triacylglycerols | Glycerol, Fatty Acids | Amino Acids, Aliphatic Amines | rsc.orghep.com.cn |
Mechanistic Insights and Reactivity Investigations of 3 Azepan 1 Ylbutyl Amine
Electronic Structure and Basicity of the Amine Centers
The basicity of the two amine groups in (3-Azepan-1-ylbutyl)amine is a direct consequence of the electron density on the nitrogen atoms. This electron density is, in turn, modulated by the structural and electronic effects of the substituents.
The azepane ring, a seven-membered saturated heterocycle, influences the electron density of the tertiary nitrogen atom contained within it. Saturated heterocyclic amines, like the azepane in this molecule, generally exhibit basicity comparable to their acyclic counterparts. libretexts.org The alkyl groups of the ring act as electron-donating groups, which should theoretically increase the electron density on the tertiary nitrogen atom. acs.org However, the larger ring size of azepane can lead to conformational flexibility, which may impact the accessibility of the nitrogen's lone pair of electrons.
The primary amine is attached to a butyl chain, which itself is an electron-donating alkyl group. This generally enhances the basicity of the primary amine compared to ammonia (B1221849). ncert.nic.in The key factors determining the relative basicity of the two nitrogen centers are the inductive effects of the alkyl groups and potential steric hindrance around the nitrogen atoms. masterorganicchemistry.com
| Factor | Effect on Basicity | Relevance to this compound |
|---|---|---|
| Alkyl Group Electron Donation | Increases basicity by stabilizing the conjugate acid. ncert.nic.in | Both the primary and tertiary amines are attached to alkyl groups. |
| Steric Hindrance | Can decrease basicity by impeding solvation of the protonated amine. stackexchange.com | The bulky azepane ring may introduce steric hindrance around the tertiary amine. |
| Hybridization | sp3 hybridized nitrogens are more basic than sp2 or sp hybridized nitrogens. masterorganicchemistry.com | Both nitrogen atoms in this compound are sp3 hybridized. |
In an aqueous solution, both amine groups can undergo protonation. The equilibrium between the unprotonated, monoprotonated, and diprotonated species is governed by their respective pKa values. unil.ch Generally, the tertiary amine within the azepane ring is expected to be more basic than the primary amine due to the increased electron-donating effect of the three attached alkyl groups (two from the ring and one from the butyl chain). libretexts.org
However, steric factors can sometimes reverse this trend. stackexchange.com The accessibility of the lone pair on the primary amine might be greater than that of the tertiary amine, which is part of the larger azepane ring. The study of protonation equilibria often involves techniques like spectrophotometric titration to determine the pKa values for each protonation step. unil.chchem-soc.si For diamines, the pKa values can also be influenced by the electrostatic repulsion between the two positive charges in the diprotonated form. unil.ch
Nucleophilic Reactivity in Organic Transformations
The lone pair of electrons on both nitrogen atoms makes this compound a potent nucleophile, capable of participating in a variety of organic reactions. msu.edu The relative nucleophilicity of the primary versus the tertiary amine often dictates the outcome of these reactions.
Amines are known to undergo nucleophilic addition to carbonyl compounds and other electrophilic multiple bonds. msu.edulibretexts.org In reactions with aldehydes and ketones, primary amines typically form imines, while secondary amines (like the tertiary amine if it were to react in a specific way, although less common) can lead to different products. libretexts.orglibretexts.org
This compound, with its two nucleophilic centers, can potentially react at either the primary or tertiary amine. The primary amine is generally favored for addition to carbonyls to form imines. libretexts.org It can also participate in conjugate addition reactions, such as the Michael addition, to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The outcome of such reactions would depend on the specific substrates and reaction conditions.
Alkylation of amines with alkyl halides is a common method for forming carbon-nitrogen bonds. mt.comlibretexts.org However, the direct alkylation of primary amines can often lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, because the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comlibretexts.org
In the case of this compound, both the primary and tertiary amines can be alkylated. Reaction at the primary amine would lead to a secondary amine, which could then be further alkylated. Alkylation of the tertiary amine would result in the formation of a quaternary ammonium salt. libretexts.org Selective alkylation at one nitrogen center over the other would be challenging and would likely require specific reaction conditions or protecting group strategies.
| Reaction Type | Potential Reactivity of Primary Amine | Potential Reactivity of Tertiary Amine |
|---|---|---|
| Addition to Carbonyls | Forms an imine. libretexts.org | Less likely to react directly, may facilitate enamine formation if α-protons are present on the carbonyl compound. libretexts.org |
| Alkylation | Can be alkylated to form a secondary amine, with potential for over-alkylation. masterorganicchemistry.com | Can be alkylated to form a quaternary ammonium salt. libretexts.org |
| Acylation | Readily acylated to form an amide. clockss.org | Generally unreactive towards acylation under standard conditions. |
Acylation is a reaction where an acyl group is introduced into a molecule. Primary and secondary amines are readily acylated by acyl chlorides or anhydrides to form amides. clockss.org In contrast, tertiary amines are generally unreactive towards acylation under typical conditions. This difference in reactivity provides a reliable method for selectively functionalizing the primary amine of this compound. reddit.com
This selective acylation can be used to introduce a wide variety of functional groups onto the primary nitrogen atom, thereby modifying the properties of the molecule for specific applications. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org Other functionalization reactions could also target the primary amine selectively due to its higher reactivity in many contexts compared to the more sterically hindered tertiary amine.
Specific Reactions Involving the Azepane Moiety
The azepane ring, a seven-membered saturated heterocycle, is a common motif in various bioactive molecules. nih.gov Its reactivity is largely defined by the conformational flexibility of the ring and the nucleophilicity of the tertiary nitrogen atom.
The azepane ring is conformationally flexible, with the twist-chair conformation generally reported as the most stable arrangement. nih.gov This contrasts with the more rigid chair conformation of six-membered rings like piperidine (B6355638). The presence of substituents can significantly influence the ring's conformational preferences. beilstein-journals.org For this compound, the N-butylamine substituent will affect the conformational equilibrium of the azepane ring.
Studies on substituted azepanes reveal that the interplay of steric and electronic effects dictates the preferred conformation. nih.govchim.it For instance, the introduction of fluorine atoms can impose significant conformational constraints due to stereoelectronic effects like the gauche effect. chim.it While the butylamine (B146782) chain lacks strong stereoelectronic directing groups, its steric bulk will influence the puckering of the seven-membered ring. This conformational preference is critical as it dictates the accessibility of the nitrogen lone pair and the adjacent C-H bonds, thereby influencing the molecule's reactivity in processes like metal-catalyzed functionalization. beilstein-journals.orgnih.gov The binding of azepane-based inhibitors to enzymes has been shown to involve significant conformational distortion from their preferred solution states, highlighting the ring's pliability. nih.gov
Table 1: Conformational Energy Profiles of Azepane and Related Heterocycles (Theoretical Data) This table presents theoretical data for azepane and related compounds to illustrate the typical energy differences between conformations. Specific values for this compound are not available.
| Compound | Conformation | Relative Energy (kcal/mol) | Source |
| Azepane | Twist-Chair | 0.0 | nih.gov |
| Azepane | Chair | ~1.5-2.0 | nih.gov |
| Azepane | Boat | Higher Energy | nih.gov |
| Cycloheptane | Twist-Chair | 0.0 | nih.gov |
Note: Data is generalized from computational studies on the parent heterocycles.
The C-H bonds on the azepane ring, particularly those alpha (α) and gamma (γ) to the tertiary nitrogen, are potential sites for functionalization. While traditionally considered unreactive, recent advances in catalysis have enabled the selective activation of such C(sp³)–H bonds.
Palladium-catalyzed methods have been developed for the γ-C(sp³)–H arylation of tertiary alkylamines. nih.govacs.orgcam.ac.uk In these reactions, the amine directs the catalyst to a specific C-H bond, leading to the formation of a new carbon-carbon bond. This strategy often requires a specific ligand, such as an amino acid derivative, to control the reaction's selectivity and prevent catalyst decomposition through pathways like β-hydride elimination. acs.orgcam.ac.uk For this compound, such a reaction could potentially functionalize the C-H bonds at the C4 or C5 positions of the azepane ring.
Furthermore, photoredox catalysis coupled with hydrogen atom transfer (HAT) has emerged as a powerful tool for the α-C–H functionalization of trialkylamines. nih.gov This method can selectively form an α-amino radical, which can then engage in various coupling reactions. The regioselectivity of HAT can be influenced by catalyst choice and substrate sterics, allowing for functionalization at either the more or less sterically hindered α-position. nih.gov
Reaction Mechanisms and Kinetic Studies
The dual amine nature of this compound suggests complex reactivity. The tertiary azepane nitrogen and the primary amine on the side chain can both participate in reactions, with their relative reactivity depending on steric hindrance and the specific reaction conditions.
The analysis of transition states provides crucial insights into reaction mechanisms, rates, and stereoselectivity. nih.govchem-soc.si For reactions involving the amine functionalities of this compound, several types of transition states can be envisaged based on analogous systems.
Nucleophilic Substitution: In Sₙ2 reactions where the azepane nitrogen acts as the nucleophile, the transition state would involve the approach of the nitrogen to the electrophilic carbon, leading to a trigonal bipyramidal geometry at the carbon center. msu.edu For the primary amine, reactions where it acts as a nucleophile often proceed through a tetrahedral transition state. pearson.com
Catalyzed Reactions: In amine-catalyzed reactions like the aldol (B89426) reaction, theoretical studies show that primary enamine-mediated pathways can proceed through half-chair transition states stabilized by hydrogen bonding. nih.gov For reactions catalyzed by external agents, such as the palladium-catalyzed C-H activation of tertiary amines, computational studies have detailed the geometries and energies of key transition states, including the C-H activation step (often the rate-determining step) and competing pathways like β-hydride elimination. acs.org
Proton Transfer: For proton transfer reactions, which are fundamental to amine chemistry, the transition state involves the partial transfer of a proton from an acid to the amine nitrogen. The structure of this transition state can be symmetric or asymmetric depending on the relative acidities of the donor and acceptor. rsc.org
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and serves as a powerful tool for elucidating reaction mechanisms, particularly the nature of transition states. acs.orgnih.gov
Primary KIEs: A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For reactions involving the cleavage of a C-H bond on the azepane ring or the N-H bond of the primary amine, substituting hydrogen with deuterium (B1214612) (²H or D) would lead to a significant primary KIE (kH/kD > 1). The magnitude of the KIE can provide information about the symmetry of the transition state.
Secondary KIEs: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. For example, in an Sₙ2 reaction at a carbon center, substituting non-reacting hydrogens with deuterium can reveal changes in hybridization at the transition state. A large secondary α-deuterium KIE (kH/kD ≈ 1.16) was observed for the thermal elimination of a 2-phenylethyldimethylamine oxide, indicating significant C-N bond rupture in the transition state. cdnsciencepub.com Conversely, inverse KIEs (kH/kD < 1) have been measured for some Menschutkin reactions (alkylation of tertiary amines), which may be attributed to changes in internal rotational effects or solvation. cdnsciencepub.com
Studies on the hydrolysis of primary amines like propylamine (B44156) and butylamine have shown inverse solvent isotope effects (kH₂O/kD₂O < 1), suggesting that the diffusion-controlled proton transfer step is faster in D₂O. acs.org The availability of 13C KIE data for flavoprotein-catalyzed amine oxidation (k¹²/k¹³ = 1.025) has provided a direct measure of the change in bond order at the reacting carbon during C-H bond cleavage. nih.gov
Table 2: Representative Kinetic Isotope Effects in Amine Reactions This table provides examples of KIEs from studies on analogous amine compounds to illustrate the principles. Specific values for this compound are not available.
| Reaction System | Isotope Effect Type | kH/kD Value | Implication | Source |
| Proton transfer from 4-nitrophenylnitromethane to triethylamine (B128534) | Primary | 11.0 ± 0.7 | Significant proton motion in transition state | rsc.org |
| Elimination of 2-phenylethyldimethylamine oxide | Secondary (α-deuterium) | 1.158 per D | Significant C-N bond rupture in transition state | cdnsciencepub.com |
| Flavin-catalyzed oxidation of an amine | Primary (¹³C) | 1.025 (k¹²/k¹³) | Change in bond order at the reacting carbon | nih.gov |
| Hydrolysis of propylamine/butylamine | Solvent (H₂O/D₂O) | < 1 | Faster diffusion-controlled rate in D₂O | acs.org |
Catalysis can dramatically alter the reactivity and selectivity of reactions involving this compound, enabling transformations that are otherwise difficult or impossible.
Transition Metal Catalysis: As mentioned, palladium catalysts are effective for C(sp³)–H functionalization of tertiary amines. acs.orgcam.ac.uk Copper catalysts have been used for tandem amination/cyclization reactions to form azepine derivatives. nih.gov These catalysts operate by creating new reaction pathways with lower activation energies, often involving organometallic intermediates.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild method for generating radical intermediates from amines. nih.govacs.org For this compound, this could involve oxidation of the tertiary azepane nitrogen to form an amine radical cation, which then undergoes deprotonation to yield a reactive α-amino radical. This intermediate can participate in alkylations and other C-C bond-forming reactions. nih.govacs.org
CO₂ as a Catalyst/Activator: Recent studies have shown that CO₂ can be used as a temporary protecting group and an activator for the direct α-alkylation of primary aliphatic amines under photoredox conditions. nih.gov The in situ formation of a carbamate (B1207046) from the primary amine prevents N-alkylation and promotes selective C-H abstraction via an electrostatically accelerated interaction with the catalyst. nih.gov This strategy could be applied to selectively functionalize the butyl chain of this compound at the carbon adjacent to the primary amine.
Base Catalysis in SₙAr Reactions: Kinetic studies of SₙAr reactions with cyclic secondary amines have shown that a second molecule of the amine can act as a base catalyst, deprotonating the zwitterionic Meisenheimer complex in the rate-determining step. figshare.com This general-base catalysis leads to a different transition state structure compared to the uncatalyzed pathway.
Degradation Mechanisms of Tertiary Amines in Chemical Systems
The stability of tertiary amines, such as this compound, is a critical factor in their application within various chemical systems. Degradation can occur through several pathways, primarily categorized as oxidative, thermal, and hydrolytic processes. ntnu.nohw.ac.uk These degradation routes can lead to the loss of the parent compound, the formation of potentially problematic by-products, and a decrease in the efficiency of the system in which they are employed. ntnu.no The molecular structure of the amine plays a significant role in its susceptibility to degradation. oup.comacs.org
Oxidative Degradation Processes
Oxidative degradation is a major pathway for the breakdown of amines and typically occurs in the presence of oxygen, which may be supplemented by other oxidants like NOx and SOx. hw.ac.ukacs.org The process is often initiated by the formation of an amine radical, which can occur through two primary mechanisms: electron abstraction from the lone pair on the nitrogen atom or hydrogen abstraction from a carbon atom adjacent (alpha or beta) to the nitrogen. oup.comntnu.no
The initial steps of oxidative degradation can be summarized as follows:
Electron Abstraction: The nitrogen atom's lone pair of electrons can be transferred to an oxidizing species, forming an aminium radical cation.
Hydrogen Abstraction: A radical species can abstract a hydrogen atom from the α-carbon or β-carbon of an alkyl group attached to the nitrogen.
Once these initial radical species are formed, they can undergo a variety of subsequent reactions, leading to a range of degradation products. Common pathways include:
N-Dealkylation: This process results in the removal of an alkyl group from the tertiary amine, converting it into a secondary or primary amine and an aldehyde or ketone. researchgate.net For this compound, this could involve the cleavage of the butyl group.
N-Oxide Formation: The tertiary amine can react with an oxygen source to form a tertiary amine N-oxide. researchgate.netrsc.org This is often a primary product of oxidation.
Ring Formation: Polyamines with appropriate chain lengths between nitrogen atoms can undergo intramolecular cyclization to form stable five or six-membered rings, which can be a significant degradation pathway. oup.com The azepane ring in this compound is a seven-membered ring. While five- and six-membered ring formations are more favored, the potential for intramolecular reactions still exists. oup.com
The rate and extent of oxidative degradation are influenced by several factors, as detailed in the table below.
Table 1: Factors Influencing Oxidative Degradation of Tertiary Amines
| Factor | Influence on Degradation | Research Findings |
|---|---|---|
| Amine Structure | The steric and electronic properties of the amine's substituents significantly affect its stability. | Tertiary amines are generally more stable than primary and secondary amines. oup.com However, the presence of certain structural features, like the ability to form stable cyclic intermediates, can increase degradation rates. oup.com Longer alkyl chains can sometimes decrease degradation rates. acs.org |
| Oxygen Concentration | Higher oxygen levels generally lead to increased degradation rates. | The rate of oxidative degradation can be dependent on the mass transfer of oxygen into the liquid phase. hw.ac.uk |
| Temperature | Elevated temperatures accelerate the kinetics of oxidation reactions. | Oxidative degradation can occur at lower temperatures than thermal degradation, but the rate increases with temperature. |
| Presence of Metals | Metal ions, such as iron and copper, can act as catalysts, promoting the formation of radical species and accelerating degradation. | The catalytic activity of metals is a well-documented factor in amine oxidation. acs.org |
Advanced Spectroscopic and Chromatographic Analysis of 3 Azepan 1 Ylbutyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determinationorgchemboulder.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules like (3-Azepan-1-ylbutyl)amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.
Advanced 1H NMR and 13C NMR Techniques
One-dimensional ¹H and ¹³C NMR are fundamental methods for characterizing the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the hydrogens on the butyl chain and the azepane ring will exhibit distinct chemical shifts and coupling patterns. The hydrogens on carbons adjacent to nitrogen atoms are deshielded and appear at a lower field (~2.3-3.0 ppm). libretexts.org The primary amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen atoms will be deshielded and resonate at a lower field compared to other aliphatic carbons. The expected chemical shifts are based on typical values for aliphatic amines and cycloalkanes.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 | ~2.7 | Triplet (t) | 2H |
| H2 | ~1.6 | Multiplet (m) | 2H |
| H3 | ~2.5 | Multiplet (m) | 1H |
| H4 (CH₃) | ~0.9 | Doublet (d) | 3H |
| H2', H7' (Azepane) | ~2.6 | Multiplet (m) | 4H |
| H3', H4', H5', H6' (Azepane) | ~1.5 | Multiplet (m) | 8H |
| NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~40 |
| C2 | ~30 |
| C3 | ~60 |
| C4 | ~15 |
| C2', C7' (Azepane) | ~55 |
| C3', C6' (Azepane) | ~28 |
| C4', C5' (Azepane) | ~27 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between H1/H2, H2/H3, and H3/H4, confirming the butyl chain connectivity. Additionally, correlations among the protons of the azepane ring (H2'/H3', H3'/H4', etc.) would verify the ring structure. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each carbon atom that bears hydrogen. For example, the proton signal at ~0.9 ppm (H4) would correlate with the carbon signal at ~15 ppm (C4), confirming the methyl group's assignment. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting different fragments of the molecule. sdsu.educolumbia.edu Key HMBC correlations for confirming the attachment of the azepane ring to the butyl chain would include:
Correlations from the azepane protons H2' and H7' to the C3 carbon of the butyl chain.
Correlations from the butyl chain protons H2 and H4 to the C3 carbon.
Correlations from the H3 proton to the azepane carbons C2' and C7'.
Vibrational Spectroscopy for Functional Group Identificationorgchemboulder.com
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly effective for identifying characteristic functional groups. rockymountainlabs.com In this compound, the primary amine (-NH₂) and aliphatic C-H bonds produce distinct absorption bands. The tertiary amine within the azepane ring lacks an N-H bond and thus does not show an N-H stretching band. orgchemboulder.com
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (R-NH₂) | 3400-3250 | Medium (two bands) |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 3000-2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (R-NH₂) | 1650-1580 | Medium |
| C-N Stretch | Aliphatic Amines | 1250-1020 | Medium-Weak |
| N-H Wag | Primary Amine (R-NH₂) | 910-665 | Strong, Broad |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the C-C and C-H bonds of the aliphatic backbone and the azepane ring. The N-H stretching vibration is typically weak in Raman spectra, while C-N stretching vibrations are readily observable. The spectrum serves as a unique "fingerprint" for the molecule. horiba.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysissdsu.eduasianpubs.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₁₀H₂₂N₂), the exact molecular weight is 170.1783 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular mass of 170 Da, leading to a molecular ion peak (M⁺) at an even m/z value. libretexts.org
The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur at several positions, leading to characteristic fragments. The most favorable cleavage typically involves the loss of the largest possible alkyl radical. miamioh.edu
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure | Fragmentation Pathway |
| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 155 | [C₉H₁₉N₂]⁺ | α-cleavage: Loss of CH₃ radical from C4 |
| 127 | [C₇H₁₅N₂]⁺ | α-cleavage: Loss of C₂H₅ radical from butyl chain |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at C3-C2 bond, forming azepanyl-methyl iminium ion |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the azepane ring or cleavage generating the azepanyl cation |
| 30 | [CH₄N]⁺ | α-cleavage at C1-C2 bond, forming [CH₂=NH₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental formula.
For this compound, with a molecular formula of C10H22N2, the theoretical monoisotopic mass is calculated as 170.1783. amazonaws.com In experimental settings, the compound is often ionized to form the protonated molecule, [M+H]⁺, with a theoretical m/z of 171.1856. rsc.org HRMS analysis confirms the presence of the compound by matching the experimentally measured mass to the calculated value with minimal error. For instance, a measured value of 170.1785 for the molecular ion (M) demonstrates a high level of confidence in the compound's identity. amazonaws.com
Table 1: HRMS Data for this compound
| Analyte | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| This compound [M] | C10H22N2 | 170.1783 | 170.1785 amazonaws.com | 1.17 |
| This compound [M+H]⁺ | C10H23N2⁺ | 171.1856 | 171.1857 rsc.org | 0.58 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.edu This process, often involving collision-induced dissociation (CID), helps to piece together the molecule's structure by observing characteristic bond cleavages. core.ac.uk
For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu In the case of this compound, the precursor ion (e.g., the protonated molecule at m/z 171) would be isolated and fragmented. The fragmentation pattern would likely reveal key structural components. The most favorable cleavage would result in the loss of the largest alkyl group attached to the nitrogen, leading to characteristic fragments. miamioh.edu Expected fragmentation could involve the cleavage of the azepane ring or the butyl chain, providing definitive structural confirmation.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 171.2 | 114.1 | C4H9 (Butyl radical) | Azepane ring with charged side chain |
| 171.2 | 98.1 | C4H11N (Butylamine) | Protonated azepane |
| 171.2 | 74.1 | C6H13N (Azepane) | Protonated butylamine (B146782) |
| 171.2 | 58.1 | C7H13N | Fragment from butylamine cleavage |
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is a powerful technique for analyzing volatile compounds like aliphatic amines. mdpi.com However, the analysis of amines by GC presents challenges, including poor peak shape (tailing) due to their high polarity and basicity, which causes interactions with active sites on standard silica-based columns. restek.comspectroscopyonline.com
To overcome these issues, method development often involves:
Specialized Columns : Using base-deactivated columns or columns with specific stationary phases (e.g., Rtx-Volatile Amine) can significantly reduce peak tailing and improve resolution. restek.com
Derivatization : Converting the amine into a less polar and more volatile derivative can improve chromatographic performance. mdpi.com
Optimized Conditions : Careful optimization of the temperature program, carrier gas flow rate, and injector temperature is crucial for good separation. gdut.edu.cnnih.gov
GC coupled with mass spectrometry (GC-MS) provides both separation and identification, confirming the identity of the eluted peaks through their mass spectra. nih.gov
Table 3: Example GC-MS Method Parameters for Aliphatic Amine Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) gdut.edu.cn | Provides good separation for a range of volatile compounds. |
| Carrier Gas | Helium, 1 mL/min gdut.edu.cn | Inert gas to carry the sample through the column. |
| Injector Temp. | 250-290°C gdut.edu.cncdc.gov | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Start at 60-80°C, ramp at 5-10°C/min to 240-300°C gdut.edu.cncdc.gov | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for peak identification. |
Development of Analytical Protocols for Complex Mixtures and Reaction Monitoring
The development of robust analytical protocols is essential for quality control during the synthesis and purification of this compound. Such protocols are designed to handle complex sample matrices and provide timely data on reaction progress. waters.com
Reaction Monitoring: The synthesis of this compound can be monitored to track the consumption of reactants and the formation of the product and any byproducts in near real-time. nih.govutwente.nl Techniques like HPLC or direct-sampling mass spectrometry can be used to quickly analyze aliquots from the reaction mixture. waters.comacs.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.
Purity and Quantitative Analysis: For final product analysis, a validated analytical method is required to determine purity and quantify the amount of this compound. This typically involves either GC or HPLC. A quantitative method requires the establishment of linearity, accuracy, and precision using calibration standards. nih.gov Solid Phase Extraction (SPE) may be used as a sample cleanup and pre-concentration step to remove interfering matrix components before chromatographic analysis. nih.gov The combination of these techniques ensures that the final product meets the required specifications for identity, purity, and strength.
Computational Chemistry and Theoretical Modeling of 3 Azepan 1 Ylbutyl Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For a molecule like (3-Azepan-1-ylbutyl)amine, DFT calculations can elucidate global reactivity descriptors, atomic charges, and spectroscopic properties. nih.govacs.org Studies on the parent azepane ring have employed meta-hybrid functionals like M06-2X and long-range-separated functionals such as ωB97XD to explore structural and electronic characteristics. nih.govacs.orgacs.org
These methods are used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org For the azepane moiety, theoretical calculations provide values for these electronic properties, which are foundational for understanding the reactivity of its derivatives.
Furthermore, DFT is effective in modeling the effects of structural changes, such as protonation. For various alkylamines, DFT calculations using the B3LYP functional have shown that protonation of the nitrogen atom leads to a significant lengthening of the adjacent C-N bonds by approximately 0.05 to 0.08 Å. znaturforsch.com This effect is critical for understanding the behavior of this compound in different chemical environments.
Table 1: Representative Theoretical Reactivity Descriptors for Azepane
| Property | M06-2X | ωB97XD | Unit |
| HOMO Energy | -6.54 | -8.11 | eV |
| LUMO Energy | 4.32 | 3.11 | eV |
| Energy Gap (LUMO-HOMO) | 10.86 | 11.22 | eV |
| Data derived from studies on the unsubstituted azepane ring and serves as a baseline for substituted derivatives. nih.gov |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for molecular property prediction, often serving as a benchmark for DFT results. nih.govacs.orgacs.org These methods have been used to investigate the protonation effects on the bond lengths of alkylamines, with results showing excellent agreement with experimental values where available. znaturforsch.comcanada.ca For instance, MP2 calculations with a 6-311+G(d,p) basis set predict a C-N bond lengthening of 0.079 Å upon protonation of methylamine. znaturforsch.com
Table 2: Calculated Bond Length Changes in Alkylamines Upon Protonation
| Molecule | Method | Bond | Neutral (Å) | Cation (Å) | Change (Å) |
| CH₃NH₂ | MP2/6-311+G(d,p) | C-N | 1.464 | 1.543 | +0.079 |
| CH₃CH₂NH₂ | MP2/6-311+G(d,p) | C-N | 1.465 | 1.536 | +0.071 |
| (CH₃)₂CHNH₂ | MP2/6-311+G(d,p) | C-N | 1.469 | 1.537 | +0.068 |
| (Data from a theoretical study on simple alkylamines, illustrating the expected effect on the butylamine (B146782) portion of the target molecule). znaturforsch.com |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The flexibility of both the azepane ring and the butylamine side chain results in a complex conformational landscape for this compound. Molecular mechanics and dynamics simulations are essential for exploring these conformational possibilities and their relative energies.
The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, including various chair, boat, and twist-boat forms. Extensive computational studies and crystallographic analyses of azepane derivatives have shown that they often prefer twist-boat or twist-chair conformations to minimize steric and torsional strain. acs.org The specific preference depends heavily on the nature and position of substituents. The presence of the (3-aminobutyl) group on the nitrogen atom of this compound would be a key factor in determining the ring's preferred conformation.
The butyl chain itself introduces additional degrees of freedom due to rotation around its single bonds. Conformational analysis of similar flexible alkylamines shows that different rotamers can have small energy differences, leading to a dynamic equilibrium of conformers in solution. znaturforsch.com Molecular dynamics simulations allow for the exploration of this complex potential energy surface, revealing the interplay between the ring pucker and the side chain orientation. researchgate.netnih.gov
Table 3: Typical Conformational Parameters for Substituted Azepane Rings
| Conformation | Puckering Amplitude (q2) | Puckering Amplitude (q3) | Description |
| Twist-Boat | ~1.008 | ~0.176 | A common low-energy state for azepane derivatives, minimizing steric interactions. |
| (Parameters derived from crystallographic analysis of related azepane compounds). |
The two amine groups in this compound—one tertiary within the ring and one primary on the butyl chain—are capable of forming significant intermolecular hydrogen bonds. These interactions are crucial in determining the molecule's properties in condensed phases. Theoretical calculations can quantify the strength of these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. beilstein-journals.orgresearchgate.netrsc.org
Solvent plays a critical role in modulating both conformation and intermolecular interactions. Studies on cyclic amines have demonstrated that changing the solvent from a non-polar medium to a polar one, like water, can significantly alter the conformational equilibrium. rsc.orgnih.gov For instance, the conformational free energy difference (ΔG) for some cyclohexylamine (B46788) derivatives increases upon moving to an aqueous solvent and again upon protonation of the amine group. rsc.orgrsc.org Molecular dynamics simulations in explicit solvent are used to model these environmental effects, providing a more realistic picture of the molecule's behavior in solution. nih.govnih.gov Such simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences the preferred conformations of the azepane ring and butyl chain. nih.govnih.gov
In Silico Approaches for Chemical Space Exploration
The azepane scaffold is considered an underrepresented yet valuable motif in medicinal chemistry, offering a pathway to explore three-dimensional chemical space that is distinct from more common five- and six-membered rings. manchester.ac.uk In silico methods are pivotal for navigating this chemical space to identify novel compounds with desired properties.
Computational strategies can be used to generate large virtual libraries of this compound analogs. schrodinger.com This can be achieved by systematically modifying the substitution pattern on the azepane ring or altering the length and branching of the alkylamine side chain. manchester.ac.uk These virtual libraries can then be screened using high-throughput docking simulations against biological targets or filtered based on predicted physicochemical properties (e.g., solubility, lipophilicity). researchgate.net Recent work has highlighted the power of exploring the chemical space of simple scaffolds, including azepanes, to discover novel bioactive compounds. acs.orgnih.govresearchgate.net This approach, combining database enumeration with computational prediction and targeted synthesis, accelerates the discovery process for new chemical entities based on the this compound framework. schrodinger.comacs.org
Theoretical Studies of Reaction Mechanisms and Catalytic Cycles
Theoretical studies are instrumental in elucidating the detailed steps of chemical reactions involving this compound. By modeling the interactions between molecules, chemists can understand the underlying factors that govern reaction outcomes and catalytic efficiency. Computational approaches, particularly those based on density functional theory (DFT), are frequently employed to investigate the mechanisms of amine reactions. mdpi.combeilstein-journals.orgmdpi.comnih.gov
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing a multidimensional landscape that maps the potential energy of a molecular system as a function of its atomic coordinates. youtube.comfiveable.melibretexts.org For a flexible molecule such as this compound, the PES would describe the energy changes associated with the rotation of single bonds in the butyl chain and the various conformations of the seven-membered azepane ring.
Key features of a PES include:
Minima: These correspond to the stable, equilibrium geometries of molecules, such as the reactants, products, and any reaction intermediates. youtube.com The lowest energy minimum represents the most stable conformation of the molecule.
Saddle Points: These are maximum points along a reaction pathway but are minima in all other directions. fiveable.me They represent the transition state—the highest energy barrier that must be overcome for a reaction to proceed from reactants to products. fiveable.meresearchgate.net
By mapping the PES, researchers can identify the most likely pathways for conformational changes and chemical reactions. nih.gov This theoretical map provides a complete picture of all possible geometric arrangements and their corresponding energies, guiding the prediction of reaction feasibility and mechanisms. youtube.com
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the type of information obtained from a PES analysis.
| Conformer | Dihedral Angle (C1-C2-C3-Nazepane) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | 178° (anti) | 0.00 | Most stable, extended-chain conformation. |
| B | 65° (gauche) | +1.2 | A less stable, folded conformation. |
| C | -68° (gauche) | +1.3 | Another less stable, folded conformation. |
| TS (A↔B) | 120° | +4.5 | Transition state for rotation between conformers A and B. |
The activation barrier (or activation energy, Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined as the energy difference between the transition state (a saddle point on the PES) and the ground state of the reactants (a minimum on the PES). fiveable.me Knowing the activation energy is crucial for predicting reaction rates and understanding kinetic selectivity. beilstein-journals.org
For this compound, which contains both a primary and a tertiary amine, computational methods can calculate the activation barriers for various potential reactions, such as protonation or nucleophilic attack at either nitrogen atom. DFT calculations are a standard method for determining these energy barriers. mdpi.commdpi.com For instance, theoretical studies on similar diamines have been used to determine the preferred order of protonation by calculating the energy of the resulting protonated structures. mdpi.com A lower activation barrier implies a faster reaction rate under kinetic control.
Table 2: Hypothetical Calculated Activation Barriers for Reactions of this compound This table provides hypothetical DFT-calculated values to exemplify the application of this method.
| Reaction | Reactant Complex | Transition State Energy (Hartree) | Activation Barrier (ΔG‡, kcal/mol) |
|---|---|---|---|
| Protonation of Primary Amine | This compound + H3O+ | -552.431 | 2.1 |
| Protonation of Tertiary Amine | This compound + H3O+ | -552.425 | 5.8 |
| Nucleophilic attack by Primary Amine on CH3I | This compound + CH3I | -591.789 | 15.4 |
| Nucleophilic attack by Tertiary Amine on CH3I | This compound + CH3I | -591.778 | 22.0 |
Predictive Modeling for Structure-Activity Relationships (SAR) and Ligand Design
Predictive modeling is a cornerstone of modern drug discovery, enabling the design of new molecules with desired biological activities. mdpi.comschrodinger.com Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological effects. nih.govresearchgate.net For a compound like this compound, these techniques can be used to predict its potential as a ligand for a specific biological target and to guide the design of more potent derivatives.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). dergipark.org.trfip.org The process involves placing the ligand, such as this compound, into the binding site of a target protein and evaluating the interaction energy using a scoring function. fip.orgekb.eg The resulting "docking score" provides an estimate of the binding affinity, while the predicted binding pose reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. dergipark.org.trpensoft.net
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic movements of the system over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex. dovepress.comnih.gov This helps to confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment. mdpi.com
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Serine/Threonine Kinase XYZ |
| Docking Score (kcal/mol) | -7.8 |
| Key Hydrogen Bond Interactions | Primary -NH2 with Asp145; Tertiary Azepane-N with Gln85 |
| Key Hydrophobic Interactions | Butyl chain and Azepane ring with Val27, Leu133 |
| MD Simulation Stability (RMSD) | Complex remains stable over 100 ns simulation (RMSD < 2.0 Å) |
A pharmacophore is an abstract, three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. ugm.ac.idresearchgate.net
For this compound, a potential pharmacophore model could be constructed based on its key chemical features:
A hydrogen bond donor (HBD) from the primary amine group (-NH2).
A hydrogen bond acceptor (HBA) or a positive ionizable (PI) feature at the tertiary amine of the azepane ring.
One or more hydrophobic (HY) features representing the aliphatic butyl chain and the azepane ring system.
Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large virtual databases of compounds to identify other molecules that possess the same essential features in a similar spatial arrangement, potentially leading to the discovery of novel and structurally diverse active compounds. ugm.ac.idmedsci.org
Table 4: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) | Interaction with acceptor residues (e.g., Asp, Glu, Gln). |
| Positive Ionizable (PI) / HBA | Tertiary amine (Azepane) | Interaction with acidic residues or as an H-bond acceptor. |
| Hydrophobic (HY) | Azepane ring | Interaction with nonpolar pockets (e.g., Leu, Val, Ile). |
| Hydrophobic (HY) | Butyl chain | Interaction with hydrophobic groove in the binding site. |
Applications of 3 Azepan 1 Ylbutyl Amine and Its Derivatives in Advanced Chemical Research
Catalytic Roles of Azepane-Based Amines
Azepane derivatives have been successfully employed in various catalytic applications, ranging from asymmetric organic synthesis to the acceleration of polymerization reactions. The nitrogen atom within the azepane ring, often a tertiary amine, can act as a Lewis base, a proton shuttle, or a directing group, making it a versatile component in catalyst design.
Organocatalysis in Organic Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Azepane-based amines are valuable in this field, particularly in asymmetric synthesis, where the creation of specific stereoisomers is critical. The chiral environment provided by substituted azepane derivatives can effectively control the stereochemical outcome of a reaction.
Research has demonstrated the development of robust, scalable asymmetric syntheses for producing enantiomerically enriched azepane derivatives, which can then serve as chiral building blocks or catalysts. solubilityofthings.comusm.edu For instance, chiral Brønsted acids have been used to catalyze the asymmetric aza-Piancatelli rearrangement/Michael addition sequence to produce bridged tetrahydrobenzo[b]azepine derivatives with excellent enantioselectivity. researchgate.net Furthermore, complex azepane-based C₂-symmetric catalysts have been synthesized from TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and have shown high efficacy in phase-transfer catalyzed α-alkylation reactions. tcichemicals.com
While direct catalytic applications of "(3-Azepan-1-ylbutyl)amine" are not prominent in the literature, the principles of amine organocatalysis suggest its potential. Compounds containing both primary and tertiary amine groups can function cooperatively. scispace.com The tertiary amine can be protonated to act as an acid or a steric shielding group, while the primary amine forms an enamine intermediate with a carbonyl compound, activating it for subsequent reactions. scispace.com This dual functionality is a key design principle in many effective organocatalysts.
Accelerators in Polymer Chemistry (e.g., Polyurethane Formation)
In polymer chemistry, tertiary amines are widely used as catalysts or accelerators for polymerization reactions, most notably in the production of polyurethanes. solubilityofthings.com Polyurethane synthesis involves the reaction between a polyol and a polyisocyanate to form the urethane (B1682113) linkage, and a blowing reaction between isocyanate and water to generate carbon dioxide gas for foam production. usm.edu Tertiary amine catalysts are crucial for balancing these two reactions to achieve the desired material properties. solubilityofthings.comacs.org
The catalytic activity of a tertiary amine in polyurethane formation is dependent on its basicity and steric structure. solubilityofthings.com The generally accepted mechanism involves the amine activating the alcohol (polyol) via hydrogen bonding, which facilitates its nucleophilic attack on the isocyanate. researchgate.netnsf.gov
While specific data on "this compound" as a polyurethane accelerator is not available, its structure is highly relevant. It contains a tertiary amine (the azepane nitrogen) which can catalyze the polymerization, and a primary amine on the butyl chain. This primary amine is a reactive group that can be incorporated into the polymer backbone by reacting with an isocyanate group. This class of "reactive catalysts" is of high interest for creating low-emission polyurethane products, as the catalyst becomes permanently bound to the polymer matrix, preventing its later release into the environment. researchgate.netresearchgate.netnih.gov The table below lists common tertiary amine catalysts used in polyurethane production.
| Catalyst Name | Type | Key Function |
| Triethylenediamine (TEDA) | Alicyclic Amine | Strong gelling and blowing catalyst. researchgate.net |
| N,N-Dimethylcyclohexylamine (DMCHA) | Aliphatic Amine | Primarily a blowing catalyst. researchgate.net |
| Bis(2-dimethylaminoethyl) ether (BDMAEE) | Aliphatic Amine | Strong blowing catalyst. |
| N-Methylmorpholine (NEM) | Alicyclic Amine | Gelling catalyst. nsf.gov |
| N-(3-dimethylaminopropyl)-N,N-diisopropanolamine | Reactive Amine | Low-emission gelling catalyst. nih.gov |
Ligands in Metal-Catalyzed Reactions
The nitrogen atom in azepane derivatives can coordinate with transition metals, making them effective ligands in a variety of metal-catalyzed reactions, especially cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds. The choice of ligand is critical as it influences the catalyst's activity, stability, and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing pharmaceuticals and other complex molecules. scispace.com Azepane has been successfully used as the amine component in these reactions. For example, the coupling of azepane with an activated aryl bromide was achieved using a palladium catalyst to synthesize a modulator of metabotropic glutamate (B1630785) receptors. scispace.com The synthesis of α-arylated and alkenylated azepane derivatives has also been accomplished through cobalt- and palladium-catalyzed cross-coupling reactions. carbonclean.com
Furthermore, the stereochemical and electronic properties of the ligand can dictate the reaction pathway. In rhodium-catalyzed cycloisomerizations of bicyclo[1.1.0]butanes, the use of a monodentate phosphine (B1218219) ligand leads to pyrrolidine (B122466) products, whereas a bidentate phosphine ligand (dppe) results in the formation of azepanes. mdpi.com This highlights the crucial role ligands play in controlling reaction outcomes. While "this compound" itself has not been specifically reported as a ligand, its bidentate N,N' nature makes it a candidate for forming stable chelate complexes with metal centers, a desirable feature for many catalytic applications.
Contributions to Materials Science and Engineering
Azepane derivatives are valuable precursors and functional components in the development of advanced materials. Their ability to be incorporated into polymer backbones or functionalized onto surfaces allows for the creation of materials with tailored properties for specific applications, such as carbon capture and functional polymers.
Amine-Functionalized Materials for Carbon Dioxide Capture and Utilization
The capture of carbon dioxide (CO₂) from industrial flue gas or directly from the atmosphere is a critical technology for mitigating climate change. Amine-based materials are among the most promising for this application. nih.govpjoes.com The process relies on the chemical reaction between the basic amine groups and acidic CO₂. carbonclean.com Solid adsorbents are often created by grafting or impregnating amines onto porous supports like silica (B1680970), zeolites, or polymers, which offers advantages over traditional liquid amine scrubbing, such as lower energy for regeneration and reduced corrosion. nih.gov
Azepane is explicitly mentioned in patent literature as a potential amine for use in CO₂ separation compositions. google.com The primary and tertiary amine groups present in a molecule like "this compound" could both contribute to CO₂ capture. Under dry conditions, two amine groups react with one CO₂ molecule to form a carbamate (B1207046). In the presence of moisture, which often enhances CO₂ adsorption capacity, bicarbonate species are formed. nih.gov Research on various amine-functionalized adsorbents shows that different amine types (primary, secondary, tertiary) and support structures yield a range of CO₂ capture capacities. nih.govfrontiersin.org
The table below summarizes the performance of various amine-functionalized solid adsorbents reported in the literature.
| Support Material | Amine Type | Amine Loading | Adsorption Capacity (mmol CO₂/g) | Adsorption Conditions |
| SBA-15 Silica | TEPA (impregnated) | - | 3.25 - 3.97 | 75°C, 15% CO₂ nih.gov |
| β-Zeolite | TEPA (impregnated) | 38.4 wt% | 2.90 | 30°C, 10% CO₂ nih.gov |
| Silica Gel (150Å) | Triamine (wet-grafted) | - | 2.3 | 75°C, 1 bar CO₂ nsf.gov |
| Mg-Al Mixed Metal Oxides | PEI (impregnated) | 67 wt% | 2.27 | 25°C, 0.4 mbar CO₂ rsc.org |
| Porous HPAMAM Hydrogel | Poly(amidoamine) | - | 2.37 (104 mg/g) | Flue gas simulation mdpi.com |
TEPA: Tetraethylenepentamine; PEI: Poly(ethylenimine); HPAMAM: Hyperbranched poly(amidoamine)s
Precursors for Polymer and Functional Material Development
Azepane derivatives serve as versatile building blocks for the synthesis of novel polymers and functional materials. solubilityofthings.com They can be incorporated into polymer chains to modify properties or to act as a scaffold for further functionalization.
A significant example is the synthesis and ring-opening polymerization of 5-azepane-2-one ethylene (B1197577) ketal, a functionalized derivative of ε-caprolactam. usm.eduacs.org This monomer can be polymerized to form functional aliphatic polyamides. The ketal groups along the polymer chain can be easily converted to ketone or hydroxyl groups, providing a handle for cross-linking or further reactions, opening pathways to new classes of materials. usm.eduacs.org
In the field of electronics, azepine derivatives are used to synthesize conducting polymers and materials for organic solar cells. tcichemicals.com For instance, a pentacyclic building block containing an azepine-2,7-dione moiety has been developed and copolymerized to create donor-acceptor copolymers for polymer solar cells, achieving notable power conversion efficiencies. rsc.org The unique electronic properties and structural flexibility of the azepine ring are key to these applications. Additionally, research has shown that incorporating azepane derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. These examples underscore the role of azepane-based structures as key precursors in the rational design of advanced functional materials. idu.ac.idbilkent.edu.tr
Design of Sensing Materials
The development of novel sensing materials is a critical area of research with far-reaching implications in environmental monitoring, industrial process control, and diagnostics. Volatile and biogenic amines are key indicators of food quality, and their detection is crucial for ensuring food safety. nih.gov The incorporation of amine-containing compounds, such as derivatives of this compound, into sensing platforms offers a promising avenue for the selective detection of various analytes. nih.gov
The amine functional group can be leveraged to create sensors that operate through various transduction methods, including chemoresistive, fluorometric, and colorimetric assays. nih.gov For instance, the interaction of amines with specific chromophores or fluorophores can lead to measurable changes in their optical properties, forming the basis of optical sensors. mdpi.com Research has shown that supporting chromophores on silica materials can create composites for sensing amines like n-butylamine, aniline (B41778), putrescine, and cadaverine. mdpi.com
Furthermore, the protonation equilibria of amino-substituted compounds can be exploited for pH sensing. mdpi.com The introduction of isobutylamine (B53898) groups onto a pentacyclic aromatic core, for example, results in compounds that exhibit significant changes in their spectroscopic response in acidic conditions. mdpi.com This principle can be adapted to derivatives of this compound, where the basicity of the azepane nitrogen and the primary amine can be modulated to create sensitive pH probes.
Table 1: Examples of Amine-Based Sensing Materials
| Sensing Material Type | Analyte | Transduction Method | Reference |
| Chromophore-Silica Composite | n-butylamine, aniline, putrescine, cadaverine | Fluorometric/Colorimetric | mdpi.com |
| Amino-substituted benzimidazoles | pH (acidity) | Spectroscopic (UV-Vis, Fluorescence) | mdpi.com |
| General Amine Sensors | Volatile Amines | Chemoresistive, Optical, etc. | nih.gov |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, has opened up new frontiers in materials science and nanotechnology. unamur.bemdpi.com The principles of molecular recognition, self-assembly, and host-guest interactions are central to this field, enabling the construction of highly organized and functional supramolecular architectures. unamur.bemdpi.comfiveable.me
Design of Molecular Receptors and Host-Guest Systems
The ability of a 'host' molecule to selectively bind a 'guest' molecule is the cornerstone of molecular recognition. fiveable.me The azepane moiety, with its defined conformational preferences and the potential for functionalization, can be a key component in the design of molecular receptors. Derivatives of this compound can be incorporated into larger macrocyclic structures, such as calixarenes or pillararenes, to create cavities that are complementary in size and shape to specific guest molecules. rsc.org
The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. fiveable.me The amine groups in this compound can act as hydrogen bond donors and acceptors, contributing to the stability and selectivity of the host-guest assembly. rsc.org For example, photoresponsive host-guest systems have been developed using azobenzene-containing cryptands that can bind guest molecules upon photoisomerization. nih.gov
Self-Assembled Nanostructures Incorporating Azepane Moieties
Self-assembly is a process where molecules spontaneously organize into well-defined structures. rug.nl The incorporation of azepane-containing molecules, such as derivatives of this compound, can direct the self-assembly process to form specific nanostructures. For instance, polymers containing azobenzene (B91143) groups have been shown to self-assemble into spherical nanostructures with photo-induced deformation properties. rsc.org
The introduction of different side chains can influence the self-assembly pathway. For example, scissor-shaped azobenzene dyads with alkyl side chains can form toroidal and tubular nanostructures, while those with perfluoroalkyl side chains form gel-forming supramolecular fibers. rsc.org The azepane moiety can play a crucial role in directing these assemblies through specific intermolecular interactions. Furthermore, the analysis of the self-assembly of azepane-containing peptide models has shown the formation of supramolecular helical arrangements. acs.org
Design and Synthesis of Chemical Probes for Biological Research Targets (Non-Clinical)
Chemical probes are small molecules used to study and manipulate biological systems. promega.com They are essential tools for understanding protein function and for validating new drug targets. promega.com Derivatives of this compound have emerged as valuable scaffolds in the design of chemical probes for various biological targets, particularly G protein-coupled receptors (GPCRs).
Exploration of Ligand-Receptor Interactions
Understanding the interactions between a ligand and its receptor is fundamental to designing more potent and selective drugs. mdpi.com Molecular modeling techniques, such as docking and molecular dynamics simulations, are often used to predict and analyze these interactions. mdpi.comnih.gov
Derivatives of this compound have been investigated as ligands for several receptors, including histamine (B1213489) H3 receptors and sigma receptors. acs.orgresearchgate.netacs.org For example, a 3-(azepan-1-yl)propyloxy-linked benzothiazole (B30560) derivative displayed high affinity for the histamine H3 receptor. researchgate.net Docking studies have revealed that the protonated amine moiety of these ligands often forms key interactions, such as salt bridges and π-cation interactions, with specific amino acid residues in the receptor's binding pocket. nih.gov For instance, in the Mas-related G protein-coupled receptor X2 (MRGPRX2), key interactions involve amino acids like GLU164 and ASP184. nih.gov
Structure-Activity Relationship (SAR) Studies in Probe Development
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. mdpi.com These studies guide the optimization of lead compounds into potent and selective chemical probes. mdpi.com
For derivatives of this compound, SAR studies have revealed important structural features for receptor affinity and selectivity. For example, in a series of histamine H3 receptor antagonists, the length of the alkyl chain connecting the azepane ring to another part of the molecule was found to be crucial for activity. acs.org Similarly, replacing the azepane ring with other cyclic amines, like a piperidine (B6355638) or adamantanamine, has been explored to improve properties such as metabolic stability. acs.orgresearchgate.net
Table 2: SAR Insights for Azepane-Containing Probes
| Target Receptor | Structural Modification | Impact on Activity | Reference |
| Histamine H3 Receptor | Variation of alkyl chain length | Modulates receptor affinity | acs.org |
| Sigma-1 Receptor | Replacement of azepane with piperidine | Alters receptor affinity and selectivity | acs.org |
| Sigma Receptors | Replacement of azepane with adamantanamine | Influences metabolic stability and receptor affinity | researchgate.net |
| Histamine H3 Receptor | Introduction of a 3-(azepan-1-yl)propyloxy linker | High affinity ligand | researchgate.net |
Bioisosteric Replacement Strategies in Chemical Probe Design
Bioisosterism, the strategy of substituting one atom or group of atoms in a biologically active compound with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry and chemical probe design. researchgate.netcambridgemedchemconsulting.comnih.gov This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. nih.govnih.gov The azepane ring, a seven-membered saturated heterocycle present in this compound, is a key structural motif that has been the focus of various bioisosteric replacement strategies to develop novel chemical probes.
One common strategy involves the replacement of the azepane ring to improve metabolic stability. For instance, in a series of benzo[d]thiazol-2(3H)one based sigma receptor (σR) ligands, the metabolically labile azepane ring of the lead compound was replaced with a 1-adamantanamine moiety. researchgate.net This modification was intended to enhance the compound's resistance to metabolism, a critical factor for effective in vivo probes. researchgate.net While this particular substitution resulted in only a slight improvement in metabolic stability, it highlights a key principle in probe design: iterative modification of a scaffold to optimize its properties. researchgate.net
Another approach to bioisosteric replacement focuses on altering the electronic and conformational properties of the molecule to enhance binding affinity and selectivity for a target protein. The azepane ring itself can be considered a bioisostere of other cyclic amines, such as piperidine or morpholine, offering a different conformational profile that may be advantageous for specific biological targets. tcichemicals.com The larger ring size and greater flexibility of the azepane ring compared to a six-membered piperidine ring can allow for different interactions within a protein's binding pocket.
Furthermore, the azepane moiety has been incorporated into various scaffolds to explore its potential as a bioisosteric replacement for other groups. In the development of BET (Bromodomain and Extra-Terminal domain) inhibitors, an isoxazole (B147169) azepine scaffold was designed. nih.gov This scaffold demonstrated good potency in biochemical and cellular assays, indicating that the azepine ring contributed favorably to the compound's activity. nih.gov
The strategic application of bioisosterism involving the azepane ring is also evident in the development of antagonists for dopamine (B1211576) D1/D5 receptors. In this context, heterocyclic systems were explored as bioisosteres for a phenol (B47542) group in benzazepine antagonists to improve their pharmacokinetic profiles. acs.org While not a direct replacement of the azepane ring itself, this demonstrates how modifications to other parts of a molecule containing an azepine can be crucial for developing effective probes.
The following table summarizes examples of bioisosteric replacement strategies involving the azepane ring or its derivatives in the design of chemical probes.
| Original Moiety/Compound | Bioisosteric Replacement | Target | Rationale/Outcome |
| Azepane ring in a benzo[d]thiazol-2(3H)one σR ligand | 1-Adamantanamine | Sigma Receptors (σR) | To improve metabolic stability. Resulted in a slight improvement. researchgate.net |
| Phenyl ring | Isoxazole Azepine | BET Bromodomains | To create a novel scaffold with good biochemical and cellular potency. nih.gov |
| Phenol group in a benzazepine | Indole (B1671886), Benzimidazolone, Benzothiazolone | Dopamine D1/D5 Receptors | To improve pharmacokinetic profile by replacing a rapidly metabolized group. acs.org |
These examples underscore the versatility of the azepane motif in bioisosteric replacement strategies. By systematically altering the core structure of a lead compound containing an azepane ring or by using the azepane ring as a replacement for other cyclic systems, researchers can fine-tune the properties of chemical probes to achieve desired biological activity and in vivo performance.
Future Research Directions and Unresolved Challenges for 3 Azepan 1 Ylbutyl Amine Chemistry
Development of Innovative and Sustainable Synthetic Routes for Complex Amine Scaffolds
The synthesis of complex amines, a category that includes (3-Azepan-1-ylbutyl)amine, is a key focus of modern organic chemistry. The demand for enantiomerically enriched amines in pharmaceuticals and other fine chemicals has driven the development of innovative and sustainable synthetic routes. acs.org
Future research will likely concentrate on the following areas:
Catalytic Methods: Asymmetric catalysis is a primary area of research for producing chiral amines. acs.org This includes transition metal catalysis, biocatalysis, and organocatalysis. acs.org The goal is to develop highly active and efficient catalysts that can produce chiral amines with high enantioselectivity. acs.org Direct asymmetric hydrogenation of unsaturated nitrogen compounds is a particularly powerful and "green" strategy due to its excellent atom economy. acs.org
Renewable Resources: There is a growing emphasis on synthesizing amines from renewable resources to move away from petrochemical-based routes. rsc.org This involves the catalytic amination of biomass-derived oxygenates. acs.org Research is focused on developing catalysts and reaction conditions to selectively convert biomass components into valuable amines. acs.org
Green Chemistry Metrics: The environmental impact of synthetic routes is increasingly being scrutinized. rsc.org Tools like the CHEM21 green metrics toolkit are being used to evaluate the sustainability of amine synthesis pathways from an early stage. rsc.org Future synthetic designs will need to consider factors like atom economy, waste reduction, and the use of safer solvents and reagents. opcw.org
A comparison of traditional and modern synthetic approaches for amines highlights the shift towards more sustainable practices:
| Feature | Traditional Methods (e.g., Gabriel synthesis, reductive alkylation) | Modern Catalytic Methods (e.g., Buchwald-Hartwig, Ullmann reactions) |
| Atom Economy | Low, due to stoichiometric waste formation rsc.org | Generally higher, though can be affected by the use of halide substrates rsc.org |
| Selectivity | Often low rsc.org | Can be highly selective acs.org |
| Substrate Scope | Can be limited by cost and availability rsc.org | Broader substrate scope, but may require specific catalysts acs.orgrsc.org |
| Environmental Impact | Often involves hazardous reagents and generates significant waste rsc.org | Aims to be more environmentally benign through catalysis and use of renewable resources rsc.orgrsc.org |
Elucidation of Novel Reactivity Patterns and Mechanistic Pathways
Understanding the fundamental reactivity of amines is crucial for developing new synthetic transformations. The reactivity of amines, including their nucleophilicity and basicity, allows for the construction of complex molecules. ijrpr.com
Key areas for future investigation include:
Photoredox Catalysis: This has emerged as a powerful tool for amine functionalization. acs.org The single-electron oxidation of a tertiary amine generates a highly reactive amine radical cation, opening up various mechanistic pathways for C-H functionalization. acs.org Further research is needed to control these pathways for selective synthesis. acs.org
Mechanistic Studies: Detailed mechanistic studies, often combining experimental and computational methods, are essential for understanding reaction pathways. acs.org For example, kinetic isotope effect studies can help to distinguish between different proposed mechanisms. acs.org A deeper understanding of reaction mechanisms allows for the optimization of reaction conditions and the prediction of product outcomes. rsc.org
Reaction of Amines with Carbonyl Compounds: The reaction of amines with aldehydes and ketones to form imines and enamines is a fundamental transformation in organic chemistry. solubilityofthings.com Investigating the nuances of this reactivity with complex amines like this compound could lead to new synthetic applications. solubilityofthings.com
Advanced Computational Tools for Predictive Design and Reaction Simulation
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of chemical systems. researchgate.net
Future developments in this area will likely involve:
Quantum Chemical Calculations: These methods can be used to investigate molecular properties, reaction mechanisms, and predict reaction outcomes. rsc.org The development of more accurate and efficient computational methods, such as density functional theory (DFT), has made these calculations more accessible to organic chemists. rsc.org
Predictive Modeling: Machine learning and other data-driven approaches are being used to develop predictive models for various chemical properties and reaction outcomes. acs.org For instance, models can be created to predict the degradation rates of amines based on their molecular structure. acs.org
Catalyst Design: Computational tools are being used to design new catalysts with enhanced activity and selectivity. schrodinger.com Automated workflows can screen large numbers of potential catalysts, accelerating the discovery process. schrodinger.com
Expansion of Research Applications in Emerging Chemical and Materials Science Fields
The unique properties of amines make them valuable in a wide range of applications beyond traditional organic synthesis. ijrpr.com
Potential future applications for compounds like this compound could include:
Materials Science: Amines are used in the synthesis of polymers, functional materials, and sensors. ijrpr.com Their electronic and optical properties make them suitable for applications in organic electronics and photovoltaics. ijrpr.com
Carbon Capture and Utilization: Amine-based materials are widely studied for their ability to capture carbon dioxide. researchgate.net Research is focused on developing efficient and stable adsorbents for this purpose. researchgate.net
Supramolecular Chemistry: The ability of amines to form hydrogen bonds and participate in other non-covalent interactions makes them interesting building blocks for supramolecular assemblies. researchgate.net
Environmental Considerations and Sustainable Chemistry Practices in Amine Research
The principles of green chemistry are becoming increasingly integrated into all aspects of chemical research and production. igi-global.com
For amine research, this translates to:
Minimizing Environmental Impact: This includes reducing waste, using less hazardous substances, and designing products that degrade after use. opcw.org
Life Cycle Assessment: A holistic view of the environmental impact of a chemical product or process, from raw material extraction to end-of-life disposal, is crucial for assessing its sustainability. nih.gov
Renewable Feedstocks: The shift towards using renewable resources instead of depleting fossil fuels is a key aspect of sustainable chemistry. opcw.org
The following table summarizes the twelve principles of green chemistry, which guide sustainable chemical practices:
| Principle | Description |
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. opcw.org |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. opcw.org |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. opcw.org |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous whenever possible. opcw.org |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. opcw.org |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. opcw.org |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. opcw.org |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. opcw.org |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. opcw.org |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. opcw.org |
Interdisciplinary Research Synergies for Comprehensive Understanding
Addressing the complex challenges in amine research requires collaboration across different scientific disciplines. ijrpr.com
Synergies can be fostered between:
Chemistry and Biology: To develop new bioactive molecules and understand biological processes involving amines. ijrpr.com
Chemistry and Materials Science: To design and synthesize new functional materials with tailored properties. ijrpr.com
Chemistry and Environmental Science: To assess and mitigate the environmental impact of amine production and use. ijrpr.com
Experimental and Computational Chemistry: To gain a deeper and more comprehensive understanding of reaction mechanisms and molecular properties. rsc.org
The study of interdisciplinarity in research has shown that collaboration between different fields can lead to new discoveries and a more efficient generation of knowledge. informationr.net
Q & A
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to permeability .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Note : Ecological toxicity data are limited; assume bioaccumulation potential and avoid aqueous discharge .
Advanced: How can computational models predict the environmental impact of this compound degradation byproducts?
Q. Methodological Answer :
- Machine Learning (ML) Algorithms : Train models on existing amine degradation datasets (e.g., CO₂ capture amines) to predict hydrolysis pathways or persistence in soil/water .
- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or microbial enzymes to assess biodegradation rates .
Validation : Cross-reference predictions with experimental LC-MS/MS analysis of degradation products in simulated environmental conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂ vs. CH₃ groups) and COSY for coupling patterns in the azepane ring .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and amine deformation modes (1600–1500 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ ions; fragmentation patterns confirm the butyl-azepane linkage .
Advanced: How can researchers design orthogonal protection strategies for this compound in multi-step syntheses?
Q. Methodological Answer :
- Trityl-Based Protection : Use trityl groups (e.g., tritylamine derivatives) to protect the amine during phosphonate or carbonyl reactions. Deprotect under mild acidic conditions (e.g., HCl/EtOAc) .
- Enzyme-Mediated Deprotection : Explore lipase or protease-catalyzed cleavage of carbamate-protected amines for biocompatible workflows .
Case Study : In phosphonate synthesis, orthogonal protection prevents undesired side reactions at the amine site .
Basic: How should researchers address conflicting reactivity data in amine alkylation studies?
Q. Methodological Answer :
- Controlled Experiments : Systematically vary alkylating agents (e.g., alkyl halides vs. epoxides) and solvents (polar aprotic vs. ethereal) to isolate steric/electronic effects .
- Kinetic Profiling : Use stopped-flow techniques to compare reaction rates under different conditions .
- Side Product Analysis : Characterize byproducts (e.g., quaternary ammonium salts) via HPLC to refine mechanistic models .
Advanced: What strategies enable enantioselective synthesis of this compound?
Q. Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during alkylation steps .
- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce imine precursors with high enantiomeric excess (ee >95%) .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high-yield chiral amine production .
Basic: What are the best practices for storing this compound to ensure stability?
Q. Methodological Answer :
- Storage Conditions : Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
- Stability Monitoring : Perform periodic GC-MS analysis to detect degradation (e.g., formation of nitrosamines) .
Advanced: How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Q. Methodological Answer :
- Post-Synthetic Modification (PSM) : Functionalize MOF nodes with the amine via Schiff-base condensation or click chemistry .
- Catalytic Testing : Evaluate CO₂ adsorption capacity or transition-metal coordination for heterogeneous catalysis .
Characterization : Use BET surface area analysis and X-ray absorption spectroscopy (XAS) to confirm framework integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
